3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride
Overview
Description
The compound is a derivative of benzooxazolone, which is a type of organic compound. Benzooxazolones are known to have various biological activities and are used in drug discovery .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzooxazolones, for example, can undergo various reactions due to the presence of the oxazole ring .Scientific Research Applications
1. Forensic Analysis
- Application : Differentiation of isomeric substances, specifically α-methyltryptamine (AMT) and 5-(2-Aminopropyl)indole (5-IT), which can be a challenge under routine analytical conditions .
- Methods : Analyses included 1H and 13C NMR, GC-EI/CI ion trap MS, applications of several U/HPLC-DAD and HPLC-MS methods .
- Results : This report illustrates how subtle differences observed under mass spectral and UV conditions can help to facilitate the differentiation between the two isomers .
2. Pharmaceutical Research
- Application : Synthesis of 1-(2-aminopropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones and their derivatives, and study of their analgesic, anti-inflammatory, and antimicrobial activities .
- Methods : Three-component reactions of 4-substituted 2,4-dioxobutanoic acid methyl esters with mixtures of an aromatic aldehyde and 1,2-diaminopropane .
- Results : The analgesic, anti-inflammatory, and antimicrobial activities and hemostatic effect of several compounds were studied .
3. Chiral Inversion
- Application : Chiral inversion of unwanted S isomer 3-(5-((S)-2-Aminopropyl)-7-Cyanoindolin-1-yl) propyl benzoate via 2, 4 .
- Methods : The methods and experimental procedures are not explicitly mentioned in the source .
- Results : The results or outcomes obtained are not explicitly mentioned in the source .
4. Differentiation of Isomeric Substances
- Application : Differentiation of isomeric substances, specifically α-methyltryptamine (AMT) and 5-(2-Aminopropyl)indole (5-IT), which can be a challenge under routine analytical conditions .
- Methods : Analyses included 1H and 13C NMR, GC-EI/CI ion trap MS, applications of several U/HPLC-DAD and HPLC-MS methods .
- Results : This report illustrates how subtle differences observed under mass spectral and UV conditions can help to facilitate the differentiation between the two isomers .
5. Chiral Inversion
- Application : Chiral inversion of unwanted S isomer 3-(5-((S)-2-Aminopropyl)-7-Cyanoindolin-1-yl) propyl benzoate via 2, 4 .
- Methods : The methods and experimental procedures are not explicitly mentioned in the source .
- Results : The results or outcomes obtained are not explicitly mentioned in the source .
6. Differentiation of Isomeric Substances
- Application : Differentiation of isomeric substances, specifically α-methyltryptamine (AMT) and 5-(2-Aminopropyl)indole (5-IT), which can be a challenge under routine analytical conditions .
- Methods : Analyses included 1H and 13C NMR, GC-EI/CI ion trap MS, applications of several U/HPLC-DAD and HPLC-MS methods .
- Results : This report illustrates how subtle differences observed under mass spectral and UV conditions can help to facilitate the differentiation between the two isomers .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminopropyl)-1,3-benzoxazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-7(11)6-12-8-4-2-3-5-9(8)14-10(12)13;/h2-5,7H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDCMPWMCARNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2OC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-propyl)-3H-benzooxazol-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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